molecular formula C14H11FO3 B2633665 2-[(2-Fluorobenzyl)oxy]benzoic acid CAS No. 938279-93-7

2-[(2-Fluorobenzyl)oxy]benzoic acid

Cat. No. B2633665
CAS RN: 938279-93-7
M. Wt: 246.237
InChI Key: TWXOLWSATVVQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(2-Fluorobenzyl)oxy]benzoic acid” is a biochemical compound with the molecular formula C14H11FO3 and a molecular weight of 246.23 . It is intended for research use only and not for diagnostic or therapeutic use .


Molecular Structure Analysis

The InChI code for “2-[(2-Fluorobenzyl)oxy]benzoic acid” is 1S/C14H11FO3/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17) . The SMILES representation is C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)O)F .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2-Fluorobenzyl)oxy]benzoic acid” include a molecular weight of 246.23 and a molecular formula of C14H11FO3 .

Scientific Research Applications

Synthetic Chemistry Applications

  • Functionalization and Derivative Synthesis: Studies have shown that fluorinated benzyl alcohols, including compounds similar to 2-[(2-Fluorobenzyl)oxy]benzoic acid, can be functionalized through metalation and carboxylation to yield new fluorobenzoic acids. This process allows for the creation of derivatives with potential for further chemical transformations (Marzi, Mongin, & Schlosser, 2002).

Material Science Applications

  • Liquid Crystals and Mesomorphic Properties: Research into the synthesis and properties of hydrogen-bonded liquid crystalline complexes has been conducted using fluorobenzoic acids. These materials exhibit unique mesomorphic properties, influenced by the position and size of the substituents, showing potential for use in advanced material applications (Wei, Shi, Yuan, Zhang, Cao, & Yang, 2007).

Analytical Methodologies

  • Tracer Detection in Environmental Studies: Fluorobenzoic acids, related to 2-[(2-Fluorobenzyl)oxy]benzoic acid, are used as chemical tracers in hydrothermal, geothermal, leaching, and oilfield applications due to their low detection limits and non-toxic nature. This makes them valuable tools for studying fluid flow paths and enhancing oil recovery processes (Kumar & Sharma, 2021).

Safety And Hazards

“2-[(2-Fluorobenzyl)oxy]benzoic acid” is labeled as an irritant . It is intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

2-[(2-fluorophenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXOLWSATVVQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Fluorobenzyl)oxy]benzoic acid

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